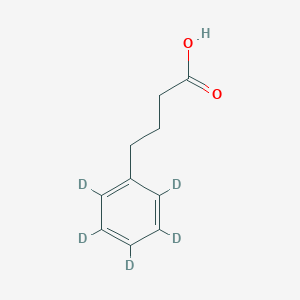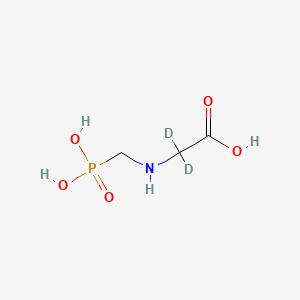
Anticancer agent 76
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is part of a broader class of anticancer agents that are being actively researched for their potential to treat various types of cancer.
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Anticancer agent 76 would likely involve scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process would include optimizing reaction conditions, using continuous flow synthesis techniques, and ensuring compliance with Good Manufacturing Practices (GMP) to produce a high-quality product suitable for clinical use .
化学反应分析
Types of Reactions
Anticancer agent 76 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often include various oxidized, reduced, or substituted derivatives of the original compound, which may exhibit different biological activities .
科学研究应用
Anticancer agent 76 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of anticancer agents.
Biology: It is employed in cell culture studies to investigate its effects on cancer cell proliferation, apoptosis, and cell cycle regulation.
Medicine: It is being explored as a potential therapeutic agent for the treatment of various cancers, particularly non-small cell lung cancer.
Industry: It may be used in the development of new anticancer drugs and formulations for clinical use
作用机制
The mechanism of action of Anticancer agent 76 involves several key processes:
Inhibition of Proliferation: The compound inhibits the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and division.
Induction of Apoptosis: It promotes programmed cell death (apoptosis) by activating apoptotic pathways and increasing the production of reactive oxygen species (ROS).
Cell Cycle Arrest: The compound induces cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing
属性
分子式 |
C32H33NO5S |
|---|---|
分子量 |
543.7 g/mol |
IUPAC 名称 |
2-[4-[2-[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]ethylsulfinyl]butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C32H33NO5S/c1-3-9-23-13-15-29(34)27(21-23)28-22-24(10-4-2)14-16-30(28)38-18-20-39(37)19-8-7-17-33-31(35)25-11-5-6-12-26(25)32(33)36/h3-6,11-16,21-22,34H,1-2,7-10,17-20H2 |
InChI 键 |
AXGJLSFJTXQDLE-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC=C)OCCS(=O)CCCCN3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


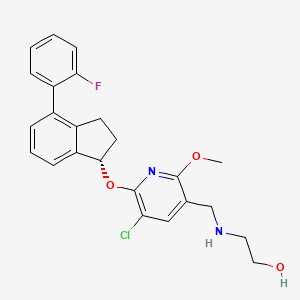


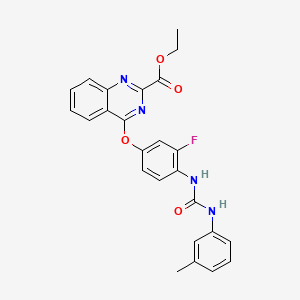
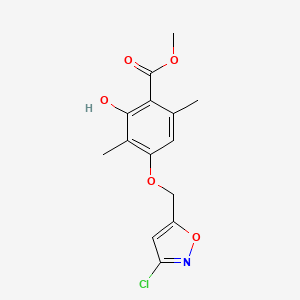
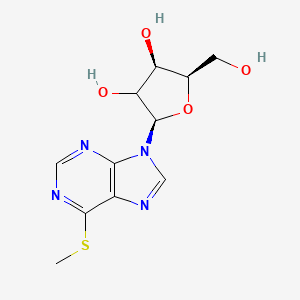
![6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)
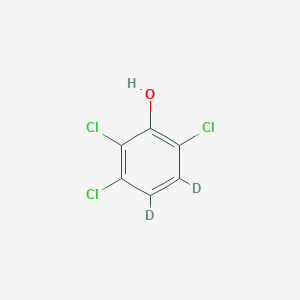
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-tetradec-9-enoate](/img/structure/B12395713.png)
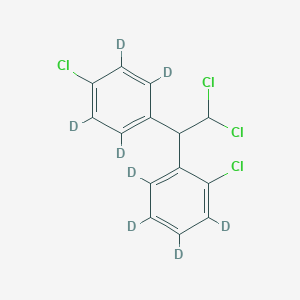
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395723.png)

